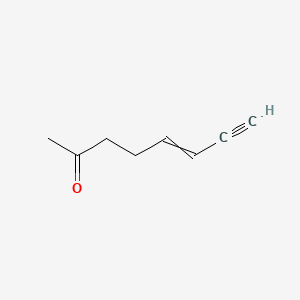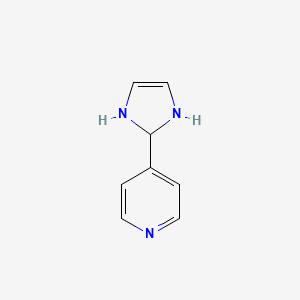
DAPK Substrate Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAPK Substrate Peptide is a synthetic peptide substrate for death-associated protein kinase (DAPK), with a Km of 9 μM . It is used for research purposes .
Synthesis Analysis
The DAPK Substrate Peptide is synthesized and used for research purposes . It is a synthetic peptide substrate for DAPK . The sequence of the peptide is Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe .
Molecular Structure Analysis
The DAPK family, including DAPK, DRP-1, and ZIP-kinase (ZIPK), share significant homology within the common N-terminal kinase domain . DAPK exhibits the canonical kinase fold, consisting of a small, mostly β-stranded N-terminal domain, and a larger helix-rich C-terminal domain, which are connected by a hinge region .
Chemical Reactions Analysis
DAPK, DRP-1, and ZIPK are part of the calmodulin (CaM)-regulated kinase superfamily. They are regulated by calcium-activated CaM and by an inhibitory auto-phosphorylation within the domain .
Physical And Chemical Properties Analysis
The molecular formula of DAPK Substrate Peptide is C70H115N25O17 . Its molecular weight is 1578.82 . It is soluble to 1 mg/ml in water .
Applications De Recherche Scientifique
Regulation of Cellular Activities
DAP-kinase (DAPK) is a Ca 2+ /calmodulin regulated Ser/Thr kinase that activates a diverse range of cellular activities . It is subject to multiple layers of regulation involving both intramolecular signaling, and interactions with additional proteins, including other kinases and phosphatases .
Induction of Death Pathways
DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . Among the substrates implicated in these processes, phosphorylation of PKD, Beclin 1, and the NMDA receptor has been reported .
Regulation of Cytoskeletal Functions
DAPK may also play a role in inhibiting cell blebbing through the regulation of cytoskeletal proteins such as tropomyosin , which plays a role in the formation and stabilization of stress fibers .
Interaction with Other Kinases
A role for the basic loop was shown in mediating an interaction between DAPK and ZIPK , an interaction that also leads to phosphorylation and activation of ZIPK by DAPK .
Involvement in Various Cellular Processes
DAP-kinase (DAPK or DAPK1) has been linked to the regulation of various cellular processes, including both caspase-dependent (i.e., apoptosis) and independent cell death, anoikis, autophagy, inflammation, cell adhesion, cell motility, and more .
Potential Therapeutic Targets
Small molecule inhibitors of DAPKs have potential as therapeutic targets against human diseases . This is due to the roles and regulatory mechanisms of DAPK family members and their relevance to diseases .
Mécanisme D'action
Target of Action
The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .
Mode of Action
The DAPK Substrate Peptide interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .
Biochemical Pathways
DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .
Result of Action
The activation of DAPK by the DAPK Substrate Peptide leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .
Action Environment
The action of the DAPK Substrate Peptide is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBSHTZDDUPBW-RHBFSANCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H115N25O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)









